molecular formula C16H23NO3S B457904 Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate

Katalognummer: B457904
Molekulargewicht: 309.4g/mol
InChI-Schlüssel: LZMSGIXSRSSWCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with the molecular formula C16H23NO3S. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C16H23NO3S

Molekulargewicht

309.4g/mol

IUPAC-Name

methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H23NO3S/c1-10-11(2)21-15(14(10)16(19)20-3)17-13(18)9-8-12-6-4-5-7-12/h12H,4-9H2,1-3H3,(H,17,18)

InChI-Schlüssel

LZMSGIXSRSSWCI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2CCCC2)C

Kanonische SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2CCCC2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ester group: This step involves esterification reactions, often using methanol and an acid catalyst.

    Attachment of the cyclopentylpropanoyl group: This can be done through acylation reactions, where the appropriate acyl chloride reacts with the thiophene derivative in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-cyclopentylpropanoate: Similar in structure but lacks the thiophene ring, leading to different chemical and biological properties.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but has different functional groups, affecting its reactivity and applications.

    2-Amino-4,5-dimethylthiophene: Similar thiophene core but different substituents, leading to variations in its chemical behavior and uses.

The uniqueness of Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.